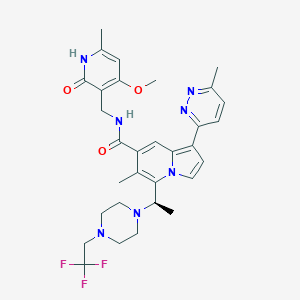

(R)-HH2853

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2202678-06-4 |

|---|---|

Molecular Formula |

C31H36F3N7O3 |

Molecular Weight |

611.7 g/mol |

IUPAC Name |

N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-6-methyl-1-(6-methylpyridazin-3-yl)-5-[(1R)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]indolizine-7-carboxamide |

InChI |

InChI=1S/C31H36F3N7O3/c1-18-6-7-25(38-37-18)22-8-9-41-26(22)15-23(29(42)35-16-24-27(44-5)14-19(2)36-30(24)43)20(3)28(41)21(4)40-12-10-39(11-13-40)17-31(32,33)34/h6-9,14-15,21H,10-13,16-17H2,1-5H3,(H,35,42)(H,36,43)/t21-/m1/s1 |

InChI Key |

BIABSPVTTUDBEO-OAQYLSRUSA-N |

Isomeric SMILES |

CC1=NN=C(C=C1)C2=C3C=C(C(=C(N3C=C2)[C@@H](C)N4CCN(CC4)CC(F)(F)F)C)C(=O)NCC5=C(C=C(NC5=O)C)OC |

Canonical SMILES |

CC1=NN=C(C=C1)C2=C3C=C(C(=C(N3C=C2)C(C)N4CCN(CC4)CC(F)(F)F)C)C(=O)NCC5=C(C=C(NC5=O)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

(R)-HH2853: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-HH2853 is a potent and selective small molecule dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1][2][3] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27).[1] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, making EZH1 and EZH2 attractive therapeutic targets. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, based on available preclinical and clinical data.

Core Mechanism of Action: Dual Inhibition of EZH1 and EZH2

This compound exerts its anti-cancer effects by competitively inhibiting the enzymatic activity of both EZH1 and EZH2. This dual inhibition is significant because while EZH2 is the primary catalytic subunit of PRC2, EZH1 can partially compensate for its function. Therefore, inhibiting both may lead to a more profound and sustained suppression of PRC2 activity.

The primary molecular consequence of EZH1/2 inhibition by this compound is the reduction of H3K27 methylation (H3K27me1, H3K27me2, and H3K27me3).[1] This epigenetic mark is associated with transcriptional repression. By decreasing H3K27 trimethylation, this compound leads to the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation and survival.

Preclinical studies have demonstrated that this compound is particularly effective in tumors harboring gain-of-function mutations in EZH2 or alterations in the SWI/SNF chromatin remodeling complex, which is a functional antagonist of PRC2.[1][4]

Quantitative Data

Available preclinical data on the potency of this compound is summarized below. It is important to note that detailed quantitative data from comprehensive preclinical studies, such as IC50 values across a wide range of cancer cell lines and specific apoptosis or cell cycle arrest percentages, are not extensively available in peer-reviewed publications. The following data is derived from conference abstracts.

Table 1: In Vitro Enzymatic Inhibitory Activity of this compound

| Target | IC50 (nM) |

| Wild-type EZH2 | 2.21 - 5.36 |

| Mutant EZH2 | 2.21 - 5.36 |

| EZH1 | 9.26 |

Data sourced from an abstract from the American Association for Cancer Research Annual Meeting 2022.[1]

Preclinical findings also indicate that this compound potently inhibits the viability of various cancer cell lines, particularly those with EZH2 gain-of-function mutations or alterations in the SWI/SNF complex, and demonstrates superior anti-tumor efficacy in several tumor xenograft models when compared to the EZH2-selective inhibitor tazemetostat at similar dose levels.[1][4][5]

Signaling Pathway

The mechanism of action of this compound involves the disruption of the PRC2-mediated gene silencing pathway. A simplified representation of this pathway and the point of intervention by this compound is depicted below.

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

Detailed experimental protocols specifically for the preclinical evaluation of this compound have not been made publicly available. The following are representative, standardized protocols for the key assays typically used to characterize the mechanism of action of anti-cancer compounds.

Cell Viability Assay (MTS Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Workflow Diagram:

Caption: Workflow for a typical MTS cell viability assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[6][7][8]

-

Compound Treatment: Cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effects.

-

MTS Reagent Addition: MTS reagent is added to each well and the plates are incubated for 1-4 hours.[6][8]

-

Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

Caption: Workflow for Annexin V/PI apoptosis assay.

Methodology:

-

Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.

-

Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.[9][10][11]

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with fluorescently labeled Annexin V (e.g., FITC) and a viability dye such as Propidium Iodide (PI).[9][10][11][12]

-

Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.[10][11]

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow Diagram:

Caption: Workflow for cell cycle analysis using PI staining.

Methodology:

-

Cell Treatment: Cells are exposed to this compound for a specified duration.

-

Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[13][14][15][16]

-

Staining: The fixed cells are treated with RNase to degrade RNA and then stained with a propidium iodide solution.[13][16]

-

Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][14][15]

Western Blotting for H3K27me3

This technique is used to detect and quantify the levels of specific proteins, in this case, the H3K27me3 mark, to confirm the on-target effect of this compound.

Workflow Diagram:

Caption: Workflow for Western blotting of H3K27me3.

Methodology:

-

Cell Lysis and Histone Extraction: Cells treated with this compound are lysed, and histones are extracted, often using an acid extraction method.

-

SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[17]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]

-

Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[17]

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for H3K27me3, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[17]

-

Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected to visualize the protein bands. The intensity of the bands is quantified to determine the relative levels of H3K27me3.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Workflow Diagram:

Caption: Workflow for a typical in vivo xenograft study.

Methodology:

-

Cell Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude or NSG mice).[18][19]

-

Tumor Growth: The tumors are allowed to grow to a palpable size.[18][19]

-

Treatment: Mice are randomized into groups and treated with this compound (administered orally or via another appropriate route) or a vehicle control.[18]

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.[18][19]

-

Efficacy Evaluation: At the end of the study, the tumors are excised and weighed. The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Conclusion

This compound is a promising dual EZH1/2 inhibitor with a clear mechanism of action centered on the epigenetic regulation of gene expression. By reducing H3K27 methylation, it reactivates tumor suppressor pathways, leading to the inhibition of cancer cell proliferation and survival. While detailed preclinical data in the public domain is limited, the available information points to its potent anti-tumor activity, particularly in cancers with specific genetic alterations. The standardized experimental protocols provided in this guide offer a framework for further investigation and characterization of this and similar compounds in the field of cancer epigenetics. Further publication of comprehensive preclinical studies will be crucial for a more in-depth understanding of the full therapeutic potential of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Haihe Biopharma’s EZH1/2 inhibitor HH2853 completed first patient dosed in phase II part in China [m.zytvchina.com]

- 3. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]

- 4. researchgate.net [researchgate.net]

- 5. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. bosterbio.com [bosterbio.com]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. vet.cornell.edu [vet.cornell.edu]

- 17. Western Blot (WB) Protocol | EpigenTek [epigentek.com]

- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tumor.informatics.jax.org [tumor.informatics.jax.org]

Discovery of (R)-HH2853: A Potent and Selective Dual EZH1/EZH2 Inhibitor for Cancer Therapy

(R)-HH2853 is an orally bioavailable small molecule inhibitor that targets both EZH1 and EZH2, the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[1][2] The discovery of HH2853 represents a significant advancement in the field of epigenetics-based cancer therapy. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and early clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction to EZH1 and EZH2 in Cancer

Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) are histone methyltransferases that play a crucial role in gene silencing by catalyzing the methylation of histone H3 at lysine 27 (H3K27).[3][4] This epigenetic modification is a hallmark of facultative heterochromatin, leading to transcriptional repression.[3][4][5] Dysregulation of EZH2 activity, often through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphomas and certain solid tumors.[6][7][8] EZH2 promotes tumorigenesis by silencing tumor suppressor genes.[6][9]

While EZH2 has been a primary target for therapeutic intervention, the compensatory role of EZH1 has emerged as a potential mechanism of resistance to EZH2-selective inhibitors.[2] EZH1 can substitute for EZH2 to maintain H3K27 methylation and PRC2 function, suggesting that dual inhibition of both EZH1 and EZH2 may offer a more profound and durable anti-tumor response.[2][10]

The Discovery of this compound

This compound was developed by Haihe Biopharma and the Shanghai Institute of Materia Medica as a potent and selective dual inhibitor of both wild-type and mutant forms of EZH1 and EZH2.[1][7][8] Preclinical studies have demonstrated its superior anti-tumor efficacy in various cancer models compared to the EZH2-selective inhibitor tazemetostat.[2][11][12] HH2853 has shown promising pharmacokinetic properties and a manageable safety profile in early clinical trials.[2][7][8][13]

Data Presentation

Table 1: Biochemical Potency of HH2853

| Target | IC50 (nM) |

| Wild-type EZH2 | 2.21 - 5.36 |

| Mutant EZH2 | 2.21 - 5.36 |

| EZH1 | 9.26 |

Data sourced from preclinical biochemical assays.[2][13]

Table 2: Comparative Biochemical Potency of HH2853 and Tazemetostat

| Target | HH2853 IC50 (nM) | Tazemetostat IC50 (nM) |

| EZH1 | 9.26 | 58.43 |

| EZH2 (Wild-type & Mutant) | 2.21 - 5.36 | Similar to HH2853 |

This table highlights the stronger inhibition of EZH1 by HH2853 compared to tazemetostat.[2][13]

Table 3: Phase I Clinical Trial Overview of HH2853

| Study ID | Phase | Patient Population | Dose Levels Evaluated (BID) | Key Findings |

| HH2853-G101 | I/II | Relapsed/refractory non-Hodgkin lymphomas or advanced solid tumors | 50 mg, 100 mg, 200 mg, 400 mg, 600 mg, 800 mg | Manageable safety profile, promising anti-tumor activity in multiple tumor types.[11][14] |

| NCT04390737 | I/II | Epithelioid Sarcoma | 400 mg, 600 mg, 800 mg | Acceptable safety and promising anti-tumor activity in heavily pretreated patients.[12][15] |

| HH2853-G202 | Ib | Relapsed/refractory Peripheral T-cell Lymphoma (PTCL) | 300 mg, 400 mg, 600 mg | Acceptable safety and promising efficacy.[10][16] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the discovery and preclinical evaluation of this compound are proprietary to the developing institutions. However, based on the available literature, the key experiments conducted are described at a high level below.

Biochemical Assays: The inhibitory activity of HH2853 against EZH1 and EZH2 was likely determined using enzymatic assays. These assays typically involve incubating the recombinant enzymes with their substrate (histone H3) and the methyl donor S-adenosylmethionine (SAM), in the presence of varying concentrations of the inhibitor. The resulting H3K27 methylation is then quantified, often using methods like scintillation proximity assay (SPA), filter binding assays, or mass spectrometry, to determine the IC50 values.

Cell-Based Assays: To assess the cellular activity of HH2853, various cancer cell lines, particularly those with EZH2 gain-of-function mutations or alterations in the SWI/SNF complex, were likely used.[2][13]

-

Histone Methylation Assay: Western blotting was likely used to measure the levels of H3K27 mono-, di-, and tri-methylation in cells treated with HH2853 to confirm target engagement.[2][13]

-

Cell Viability Assays: The anti-proliferative effects of HH2853 were probably assessed using assays such as MTT or CellTiter-Glo, which measure cell metabolic activity as an indicator of viability.[2][13]

In Vivo Efficacy Studies: The anti-tumor activity of HH2853 in a living organism was likely evaluated using xenograft models.[2][13] This involves implanting human tumor cells into immunocompromised mice. Once tumors are established, mice are treated with HH2853, and tumor growth is monitored over time. Efficacy is determined by comparing the tumor volume in treated mice to that in a control group.

Pharmacokinetic Studies: The pharmacokinetic profile of HH2853 was assessed in various species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.[2][7][8] These studies are crucial for determining the appropriate dosing regimen for clinical trials.

Visualizations

Caption: EZH1/EZH2 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for the Discovery of this compound.

Conclusion

The discovery of this compound as a potent dual EZH1/EZH2 inhibitor marks a promising development in the landscape of epigenetic cancer therapies. Its ability to overcome the potential resistance mechanism associated with EZH2-selective inhibitors by also targeting EZH1 provides a strong rationale for its continued clinical development. The favorable preclinical data, coupled with encouraging early clinical results, underscore the potential of this compound to become a valuable therapeutic option for patients with a range of hematological malignancies and solid tumors. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in broader patient populations.

References

- 1. Facebook [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of EZH1 and EZH2 in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of EZH1 and EZH2 in development and cancer [bmbreports.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. HaiHe Biopharma Obtains the IND Implied License from FDA for its Innovative Drug EZH1/2 Dual Inhibitor [haihepharma.com]

- 8. Haihe Biopharma obtains the IND Approval from NMPA for its innovative EZH1/2 dual inhibitor [haihepharma.com]

- 9. mdpi.com [mdpi.com]

- 10. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. medkoo.com [medkoo.com]

- 14. Haihe Biopharma Announces Preliminary Results of the First-in-Human Clinical Study of EZH1/2 Inhibitor HH2853 at AACR Annual Meeting 2023 [haihepharma.com]

- 15. Haihe Biopharma Announces Preliminary Results from the Phase 1 Part of a First-in-Human Phase I/II Study of EZH1/2 Inhibitor HH2853 in the Epithelioid Sarcoma Population at ASCO Annual Meeting 2023 [haihepharma.com]

- 16. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]

(R)-HH2853: A Potent Dual Inhibitor of EZH1/EZH2 for H3K27 Methylation Modulation in Oncology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-HH2853 is the active enantiomer of the potent, orally bioavailable small molecule inhibitor HH2853, which dually targets the histone methyltransferases EZH1 and EZH2. These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. Dysregulation of EZH1 and EZH2 activity is implicated in the pathogenesis of various malignancies, making them attractive targets for therapeutic intervention. Preclinical and clinical studies have demonstrated that HH2853 exhibits robust anti-tumor activity, particularly in cancers with specific genetic alterations such as mutations in the SWI/SNF complex. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its investigation.

Introduction to this compound and its Mechanism of Action

This compound is a highly potent inhibitor of both wild-type and mutant forms of EZH2, as well as EZH1.[1][2][3] The racemic mixture, HH2853, has demonstrated superior anti-tumor efficacy in preclinical models compared to the EZH2-selective inhibitor tazemetostat. The primary mechanism of action of this compound is the inhibition of the methyltransferase activity of EZH1 and EZH2, leading to a global reduction in H3K27me3 levels.[4][5] This epigenetic modification is crucial for the regulation of gene expression, and its aberrant deposition is a hallmark of many cancers. By reducing H3K27me3, this compound can reactivate the expression of tumor suppressor genes that are silenced in cancer cells.

Chemical Structure:

While the specific chemical structure of the (R)-enantiomer is not publicly available, the structure of the racemate HH2853 is known. The CAS number for the racemate is 2202678-04-2, for the (S)-isomer is 2202678-05-3, and for the (R)-isomer is 2202678-06-4.

Quantitative Data on Inhibitory Activity

HH2853 has been shown to be a potent inhibitor of EZH1 and EZH2 in biochemical assays. The following table summarizes the available IC50 values.

| Target Enzyme | IC50 (nM) | Notes |

| EZH1 | 9.26 | Stronger inhibition than tazemetostat (IC50: 58.43 nM) |

| EZH2 (Wild-Type) | 2.21 - 5.36 | Similar potency to tazemetostat |

| EZH2 (Mutant) | 2.21 - 5.36 | Potent inhibition of various mutant forms |

| EZH2-Y641F (Mutant) | <100 | [6] |

HH2853 has also demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those with mutations in the SWI/SNF chromatin remodeling complex, which are known to be dependent on EZH2 activity.[7][5]

Signaling Pathways and Therapeutic Implications

The inhibition of EZH1/EZH2 by this compound has significant downstream effects on various signaling pathways implicated in cancer progression.

PRC2-Mediated Gene Silencing

The primary signaling pathway affected by this compound is the PRC2-mediated gene silencing pathway. By inhibiting EZH1/EZH2, this compound prevents the trimethylation of H3K27, leading to the reactivation of silenced tumor suppressor genes.

Figure 1: Mechanism of this compound in inhibiting PRC2-mediated gene silencing.

Crosstalk with PI3K/Akt/mTOR and Wnt/β-catenin Pathways

Emerging evidence suggests a complex interplay between EZH2 and other key oncogenic signaling pathways. EZH2 has been shown to regulate the PI3K/Akt/mTOR and Wnt/β-catenin pathways, and its inhibition can modulate their activity.[1][8][9][10][11] The precise effects of this compound on these pathways are an active area of research.

Figure 2: Potential interplay of this compound with other oncogenic signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

Figure 3: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for H3K27me3

This technique is used to detect and quantify the levels of H3K27me3 in cells treated with this compound.

Workflow:

Figure 4: Workflow for Western blot analysis of H3K27me3.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3 and a loading control (e.g., total Histone H3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11][12][13][14][15]

-

Quantification: Quantify the band intensities using densitometry software and normalize the H3K27me3 signal to the total H3 signal.[11][12]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the genomic locations of H3K27me3 marks and how they are altered by this compound treatment.

Workflow:

Figure 5: Workflow for Chromatin Immunoprecipitation (ChIP).

Protocol:

-

Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-histone-DNA complexes.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde crosslinks by heating.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) to assess H3K27me3 enrichment at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Clinical Development and Future Directions

HH2853 has undergone phase I clinical trials in patients with relapsed/refractory non-Hodgkin lymphomas and advanced solid tumors.[1][2][4][8][13][14][16] The studies have shown that HH2853 has a manageable safety profile and demonstrates promising anti-tumor activity in multiple tumor types, particularly in epithelioid sarcoma.[1][2][16] The recommended phase II dose has been determined, and further clinical investigation is ongoing.[1][2][14][16]

Future research will likely focus on:

-

Elucidating the precise mechanisms of action of this compound in different cancer contexts.

-

Identifying predictive biomarkers to select patients who are most likely to respond to treatment.

-

Investigating combination therapies with other anti-cancer agents to enhance efficacy and overcome potential resistance mechanisms.

Conclusion

This compound is a promising dual EZH1/EZH2 inhibitor with demonstrated preclinical and clinical activity. Its ability to modulate the epigenetic landscape by reducing H3K27me3 levels provides a novel therapeutic strategy for a range of cancers. The information and protocols provided in this technical guide are intended to facilitate further research into the biological effects and therapeutic potential of this important investigational agent.

References

- 1. EZH2 upregulates the PI3K/AKT pathway through IGF1R and MYC in clinically aggressive chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Facebook [cancer.gov]

- 4. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Haihe Biopharma Announces Preliminary Results of the First-in-Human Clinical Study of EZH1/2 Inhibitor HH2853 at AACR Annual Meeting 2023 [haihepharma.com]

- 6. EZH2 activates Wnt/β-catenin signaling in human uterine fibroids, which is inhibited by the natural compound methyl jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pnas.org [pnas.org]

- 10. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of AKT induces EZH2-mediated β-catenin trimethylation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EZH2 inhibition confers PIK3CA-driven lung tumors enhanced sensitivity to PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Haihe Biopharma Announces Preliminary Results from the Phase 1 Part of a First-in-Human Phase I/II Study of EZH1/2 Inhibitor HH2853 in the Epithelioid Sarcoma Population at ASCO Annual Meeting 2023 [haihepharma.com]

- 16. aacrjournals.org [aacrjournals.org]

Investigating the Selectivity Profile of (R)-HH2853: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of (R)-HH2853, a potent dual inhibitor of the histone methyltransferases EZH1 and EZH2. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction to this compound

This compound is a small molecule inhibitor targeting the catalytic activity of both Enhancer of Zeste Homolog 1 (EZH1) and Enhancer of Zeste Homolog 2 (EZH2). These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27). Dysregulation of EZH1 and EZH2 activity has been implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This compound has demonstrated potent anti-tumor activities in preclinical models.

Selectivity Profile of this compound Analogues

The following tables summarize the selectivity profile of compounds structurally related to this compound, providing insights into its potential on-target and off-target activities.

Inhibitory Activity against Histone Methyltransferases

The inhibitory activity of this compound analogues was assessed against a panel of histone methyltransferases. The data reveals a high degree of selectivity for EZH1 and EZH2 over other methyltransferases.

| Target Enzyme | IC50 (nM) |

| EZH1 | 9.26 |

| EZH2 (wild-type) | 2.21 - 5.36 |

| Other Histone Methyltransferases (36 total) | >10,000 |

Table 1: Inhibitory activity of this compound analogues against a panel of histone methyltransferases. Data presented as half-maximal inhibitory concentration (IC50). A higher IC50 value indicates lower potency.

Kinase Selectivity Profile

To further characterize the selectivity, this compound analogues were screened against a large panel of kinases. The results indicate minimal off-target activity against the tested kinases.

| Kinase Target | % Inhibition at 1 µM |

| Majority of 253 Kinases Tested | < 20% |

| Select Kinases with >20% Inhibition | Data not publicly available |

Table 2: Kinase selectivity profile of this compound analogues. The compounds were tested at a concentration of 1 µM. The majority of kinases showed minimal inhibition, demonstrating a favorable selectivity profile.

Signaling Pathway

This compound exerts its effects by inhibiting the PRC2 complex. The following diagram illustrates the canonical PRC2 signaling pathway.

(R)-HH2853 in Hematological Malignancies Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-HH2853 is a novel, orally bioavailable small molecule inhibitor that potently and selectively targets both Enhancer of Zeste Homolog 1 (EZH1) and Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of PRC2 activity, often through overexpression or gain-of-function mutations in EZH2, is a key driver in the pathogenesis of various hematological malignancies, including non-Hodgkin lymphomas and T-cell lymphomas. By dually inhibiting EZH1 and EZH2, this compound aims to overcome the potential for compensatory activity of EZH1 when only EZH2 is inhibited, leading to a more profound and sustained suppression of H3K27 trimethylation (H3K27me3), a critical epigenetic modification that silences tumor suppressor genes. Preclinical and clinical studies have demonstrated the potential of this compound as a promising therapeutic agent in this setting, exhibiting anti-tumor activity and a manageable safety profile. This guide provides an in-depth overview of the current research on this compound, focusing on its mechanism of action, preclinical and clinical data, and relevant experimental methodologies.

Mechanism of Action: Dual Inhibition of EZH1 and EZH2

This compound exerts its anti-neoplastic effects by inhibiting the enzymatic activity of both wild-type and mutated forms of EZH1 and EZH2.[1] These enzymes are the core catalytic components of the PRC2 complex, which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[2] This epigenetic mark leads to chromatin condensation and transcriptional repression of target genes.[2] In many hematological malignancies, the overexpression or mutation of EZH2 leads to aberrant silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[3]

By inhibiting both EZH1 and EZH2, this compound leads to a global decrease in H3K27me3 levels.[4] This reduction in histone methylation alters gene expression patterns, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[1] The dual inhibitory action is hypothesized to be more effective than targeting EZH2 alone, as EZH1 can partially compensate for the loss of EZH2 function.[5]

Signaling Pathway

The following diagram illustrates the role of EZH1/2 in the PRC2 complex and the mechanism of action of this compound.

Caption: Mechanism of action of this compound.

Quantitative Data

Preclinical Data

This compound has demonstrated potent enzymatic inhibition and superior anti-tumor efficacy in preclinical models compared to the EZH2-selective inhibitor, tazemetostat.[6]

Table 1: In Vitro Enzymatic Inhibition of this compound

| Target | IC50 (nM) |

| Wild-type EZH2 | 2.21 - 5.36 |

| Mutant EZH2 | 2.21 - 5.36 |

| EZH1 | 9.26 |

| Data sourced from an abstract and may represent a range from multiple assays.[6] |

Preclinical studies have shown that this compound potently inhibits the viability of multiple cancer cell lines with EZH2 gain-of-function mutations or alterations in the SWI/SNF complex.[6] In various tumor xenograft models, this compound exhibited superior anti-tumor efficacy compared to tazemetostat at comparable dose levels.[6]

Clinical Data

This first-in-human study evaluated the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of this compound.[7]

Table 2: Preliminary Efficacy in Follicular Lymphoma (FL) from Phase I Study

| Response | Number of Patients |

| Complete Response (CR) | 1 |

| Partial Response (PR) | 2 |

| Data as of October 19, 2022.[7] |

Table 3: Common Treatment-Related Adverse Events (TRAEs) in Phase I/II Study

| Adverse Event | Any Grade (%) | Grade ≥3 (%) |

| Diarrhea | 45.6 | 5.3 |

| Blood Bilirubin Increased | 35.1 | N/A |

| White Blood Cell Count Decreased | 26.3 | 5.3 |

| Platelet Count Decreased | 26.3 | 7.0 |

| Rash | 24.6 | N/A |

| Anemia | 22.8 | 8.8 |

| Data as of October 19, 2022, from a cohort of 57 patients.[7] |

This study assessed the safety and efficacy of this compound in patients with relapsed or refractory PTCL.[2]

Table 4: Efficacy of this compound in r/r PTCL (Phase Ib)

| Efficacy Endpoint | Value |

| Overall Response Rate (ORR) | 67.6% |

| Complete Remission (CR) | 29.4% |

| Partial Remission (PR) | 38.2% |

| Median Duration of Response | 14.8 months |

| Data from a cohort of 34 patients.[2] |

Table 5: Common Treatment-Related Adverse Events (TRAEs) in Phase Ib PTCL Study

| Adverse Event | Any Grade (%) | Grade ≥3 (%) |

| Anemia | 67.6 | 11.8 |

| Thrombocytopenia | 52.9 | 20.6 |

| Leukopenia | 44.1 | 17.6 |

| Diarrhea | 38.2 | N/A |

| Data from a cohort of 34 patients.[2] |

Pharmacokinetics and Pharmacodynamics

In the Phase Ib study in r/r PTCL, this compound was rapidly absorbed after oral administration, with a median time to peak plasma concentration (Tmax) of 2.0 hours.[2] Pharmacodynamic data from the Phase I/II study showed a significant, dose-dependent inhibition of H3K27me3 in granulocytes and monocytes, with maximal inhibition exceeding 90% at doses of 400-800 mg.[7]

Experimental Protocols

In Vitro Cell Viability Assay (General Protocol)

This protocol describes a general method for assessing the effect of this compound on the viability of hematological malignancy cell lines.

-

Cell Culture: Culture hematological malignancy cell lines (e.g., DLBCL, PTCL cell lines) in appropriate media and conditions.

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.

-

Compound Treatment: Treat cells with serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., MTT, MTS, or a luminescent ATP-based reagent) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Model (General Protocol)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of lymphoma.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Tumor Cell Implantation: Subcutaneously implant a suspension of a human lymphoma cell line into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume.

-

Treatment Initiation: When tumors reach a specified size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at various dose levels and schedules. The control group receives a vehicle.

-

Efficacy Endpoints: Monitor tumor volume and body weight regularly. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

-

Tissue Collection: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., H3K27me3 levels).

H3K27me3 Pharmacodynamic Assay (Western Blot Protocol)

This protocol describes the measurement of H3K27me3 levels in cells or tissues following treatment with this compound.

-

Sample Preparation: Extract histones from treated and untreated cells or tumor tissues.

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

SDS-PAGE: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K27me3. A primary antibody against total histone H3 should be used as a loading control.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total histone H3 signal.

Visualizations

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for an in vivo xenograft study.

Logical Relationship: Clinical Trial Dose Escalation

Caption: 3+3 Dose escalation design in a clinical trial.

Conclusion

This compound is a promising dual EZH1/2 inhibitor with demonstrated preclinical and clinical activity in hematological malignancies. Its mechanism of action, targeting a key epigenetic pathway, provides a strong rationale for its development. The available clinical data show encouraging efficacy and a manageable safety profile in heavily pretreated patient populations. Further research is warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other agents, and to identify patient populations most likely to benefit from this targeted therapy.

References

- 1. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. targetedonc.com [targetedonc.com]

- 4. A novel EZH1/2 dual inhibitor inhibits GCB DLBCL through cell cycle regulation and M2 tumor-associated macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]

- 6. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(R)-HH2853: A Technical Overview of its Impact on Gene Expression Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-HH2853 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1][2] These enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation of gene expression.[1][2] Dysregulation of EZH1 and EZH2 activity is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This technical guide provides an overview of the mechanism of action of this compound and its impact on gene expression, based on available preclinical and clinical data.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the enzymatic activity of both wild-type and mutant forms of EZH1 and EZH2.[1] The primary function of these enzymes is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[2] By blocking the activity of EZH1 and EZH2, this compound leads to a global reduction in H3K27me3 levels.[3][4] This decrease in histone methylation alters chromatin structure, leading to the derepression of PRC2 target genes and a subsequent change in gene expression patterns that can inhibit cancer cell proliferation and survival.[1]

Impact on Gene Expression

Preclinical studies have demonstrated that this compound potently inhibits H3K27 methylation in various cancer cell lines.[1] This inhibition leads to the altered expression of genes associated with cancer pathways, resulting in decreased proliferation of cancer cells.[1] In particular, tumors with loss-of-function mutations in the SWI/SNF chromatin remodeling complex, which normally antagonizes PRC2 activity, have shown sensitivity to EZH1/2 inhibition. In these contexts, the inhibition of EZH1/2 by compounds like this compound can lead to the reactivation of tumor suppressor genes.

While it is established that this compound alters gene expression, specific, publicly available quantitative data from preclinical studies, such as comprehensive lists of upregulated and downregulated genes with their corresponding fold changes and p-values from RNA sequencing experiments, are limited at this time. Such detailed information is often proprietary to the developing pharmaceutical company or may be awaiting publication in peer-reviewed journals.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in regulating gene expression.

Experimental Protocols

Detailed experimental protocols from preclinical research specifically on this compound are not extensively available in the public domain. However, a general workflow for assessing the impact of a small molecule inhibitor like this compound on gene expression is outlined below.

General Experimental Workflow for Gene Expression Analysis

Caption: A typical workflow for studying gene expression changes.

1. Cell Culture and Treatment:

-

Appropriate cancer cell lines (e.g., those with known EZH2 mutations or SWI/SNF complex alterations) are cultured under standard conditions.

-

Cells are treated with varying concentrations of this compound or a vehicle control (like DMSO) for a specified duration.

2. RNA Extraction and Quality Control:

-

Total RNA is extracted from the treated and control cells using a commercial kit.

-

The quality and integrity of the extracted RNA are assessed, for example, by calculating an RNA Integrity Number (RIN).

3. Library Preparation and RNA Sequencing:

-

RNA-sequencing libraries are prepared from the high-quality RNA samples.

-

Sequencing is performed on a high-throughput sequencing platform.

4. Data Analysis:

-

The raw sequencing data undergoes quality control.

-

Reads are aligned to a reference genome.

-

Gene expression levels are quantified.

-

Differential gene expression analysis is performed between the this compound-treated and control groups to identify significantly up- and down-regulated genes.

-

Pathway and gene ontology analyses are conducted to understand the biological implications of the observed gene expression changes.

5. Validation:

-

Key differentially expressed genes are often validated using a secondary method, such as quantitative real-time PCR (qRT-PCR).

Quantitative Data Summary

As of the latest available information, comprehensive quantitative tables of gene expression changes induced by this compound from preclinical research are not publicly available. Clinical trial data has focused on safety, pharmacokinetics, pharmacodynamics (measuring H3K27me3 levels in patient samples), and clinical efficacy.[3][5][6] Pharmacodynamic analyses in clinical trials have shown a significant, dose-dependent reduction of H3K27me3 in granulocytes and monocytes of patients treated with HH2853, confirming target engagement in humans.[3]

Conclusion

This compound is a promising dual EZH1/2 inhibitor that modulates gene expression by reducing the repressive H3K27me3 mark. This mechanism of action has demonstrated potent anti-tumor activity in preclinical models and encouraging clinical activity in various cancers, including those with alterations in the SWI/SNF complex.[1][4][6] While the direct consequence of this compound on the transcriptome is a critical aspect of its anti-cancer activity, detailed quantitative data on a genome-wide scale from preclinical studies are not yet widely published. Future publications of preclinical and clinical trial data will likely provide a more in-depth understanding of the specific gene expression signatures modulated by this compound, further elucidating its therapeutic potential and informing patient selection strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]

- 3. Haihe Biopharma Announces Preliminary Results of the First-in-Human Clinical Study of EZH1/2 Inhibitor HH2853 at AACR Annual Meeting 2023 [haihepharma.com]

- 4. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Haihe Biopharma Announces Preliminary Results from the Phase 1 Part of a First-in-Human Phase I/II Study of EZH1/2 Inhibitor HH2853 in the Epithelioid Sarcoma Population at ASCO Annual Meeting 2023 [haihepharma.com]

- 6. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (R)-HH2853 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-HH2853 is a potent and selective dual inhibitor of the histone methyltransferases EZH1 and EZH2.[1][2][3] By inhibiting both EZH1 and EZH2, this compound leads to a reduction in the methylation of histone H3 at lysine 27 (H3K27), a key epigenetic modification involved in the regulation of gene expression.[1][3] Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, including lymphomas and solid tumors with mutations in the SWI/SNF complex.[1][4] Preclinical studies have demonstrated that this compound exhibits superior anti-tumor efficacy in various xenograft models compared to the FDA-approved EZH2-specific inhibitor, tazemetostat.[1][2][5][6][7]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a xenograft mouse model for preclinical anti-cancer research.

Mechanism of Action

This compound functions by competitively inhibiting the catalytic activity of both EZH1 and EZH2 enzymes. This dual inhibition leads to a significant decrease in the levels of H3K27 trimethylation (H3K27me3), which is a repressive epigenetic mark. The reduction of H3K27me3 results in the derepression of tumor suppressor genes, ultimately leading to the inhibition of cancer cell proliferation and tumor growth.[1][3]

Caption: Signaling pathway of this compound action.

Data Presentation

In Vitro Potency of this compound

| Enzyme | IC50 (nM) |

| Wild-type EZH2 | 2.21 - 5.36 |

| Mutant EZH2 | 2.21 - 5.36 |

| EZH1 | 9.26 |

This data is based on biochemical assays.[3]

Preclinical Efficacy of this compound in Xenograft Models (Illustrative)

| Xenograft Model | Cancer Type | Treatment | Dose & Schedule | Tumor Growth Inhibition (TGI) % | Reference |

| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | This compound | 50 mg/kg, oral, BID | Significant | [8] |

| KARPAS-422 | Diffuse Large B-cell Lymphoma | This compound | 100 mg/kg, oral, BID | Superior to tazemetostat | [1][7] |

| G-401 | Rhabdoid Tumor | This compound | 100 mg/kg, oral, BID | Superior to tazemetostat | [1] |

Note: Specific TGI percentages from preclinical studies with this compound are not publicly available. The table illustrates the expected outcomes based on qualitative descriptions of "potent" and "superior" anti-tumor activity.[1][7][8]

Experimental Protocols

Xenograft Mouse Model Establishment

This protocol describes the subcutaneous implantation of cancer cells to establish a xenograft model.

Caption: Workflow for establishing a xenograft mouse model.

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium and supplements

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel (optional, can enhance tumor take rate)

-

Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice), 6-8 weeks old

-

Syringes (1 mL) with needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency.

-

Cell Harvest:

-

Wash the cells with sterile PBS.

-

Detach the cells using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and collect the cells in a conical tube.

-

Centrifuge the cells and resuspend the pellet in sterile PBS or serum-free medium.

-

Count the cells using a hemocytometer or automated cell counter and assess viability (should be >90%).

-

-

Cell Suspension Preparation:

-

Centrifuge the required number of cells and resuspend the pellet in a mixture of sterile PBS and Matrigel (if used, typically a 1:1 ratio) at the desired concentration (e.g., 5-10 x 10^6 cells per 100-200 µL).

-

Keep the cell suspension on ice to prevent Matrigel from solidifying.

-

-

Animal Preparation:

-

Acclimatize the mice to the facility for at least one week before the experiment.

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

-

Subcutaneous Implantation:

-

Gently mix the cell suspension to ensure homogeneity.

-

Inject the cell suspension (100-200 µL) subcutaneously into the flank of the mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

Administration of this compound

This compound is orally bioavailable. The following protocol is for oral gavage administration.

Materials:

-

This compound compound

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles (flexible, ball-tipped)

-

Syringes (1 mL)

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a stock solution of this compound in a suitable solvent if necessary, and then dilute it to the final concentration in the vehicle.

-

Alternatively, a suspension can be prepared by directly suspending the powdered compound in the vehicle. Ensure the suspension is homogenous by vortexing or sonicating before each use.

-

-

Dosing:

-

Based on preclinical studies of similar compounds and the reported potent activity of this compound, a starting dose range of 25-100 mg/kg administered once or twice daily (BID) is recommended.[8]

-

Gently restrain the mouse.

-

Administer the prepared solution orally using a gavage needle. The volume should be appropriate for the mouse's weight (typically 5-10 mL/kg).

-

-

Treatment Schedule:

-

Continue treatment for the planned duration of the study (e.g., 21-28 days).

-

A control group of mice should receive the vehicle only.

-

Efficacy Evaluation and Endpoint Analysis

Caption: Experimental workflow for efficacy evaluation.

Procedure:

-

Initiation of Treatment: Begin treatment when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Monitoring: Continue to monitor tumor volume and body weight as described above.

-

Endpoint Criteria: The study may be terminated when:

-

The tumors in the control group reach a maximum allowable size (e.g., 1500-2000 mm³).

-

Significant tumor regression is observed in the treatment group.

-

The mice show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors, or other signs of distress).

-

-

Tissue Collection: At the end of the study, euthanize the mice and collect the tumors. A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blot for H3K27me3 levels) and another portion fixed in formalin for immunohistochemistry.

-

Data Analysis:

-

Calculate the mean tumor volume for each group at each time point.

-

Determine the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups.

-

Concluding Remarks

This compound is a promising anti-cancer agent with a well-defined mechanism of action. The protocols outlined in these application notes provide a framework for conducting preclinical studies in xenograft mouse models to evaluate its efficacy. Researchers should optimize these protocols based on the specific cancer cell lines and animal models used in their studies. Careful monitoring of animal welfare and adherence to institutional guidelines are paramount for the successful and ethical execution of these experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Haihe Biopharma Announces Preliminary Results from the Phase 1 Part of a First-in-Human Phase I/II Study of EZH1/2 Inhibitor HH2853 in the Epithelioid Sarcoma Population at ASCO Annual Meeting 2023 [haihepharma.com]

- 5. A multicenter, open-label, single-arm, phase Ib clinical trial of HH2853 treatment in patients with relapsed and/or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]

- 8. Synergistic Anti-Tumor Activity of EZH2 Inhibitors and Glucocorticoid Receptor Agonists in Models of Germinal Center Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Chromatin Immunoprecipitation Sequencing (ChIP-seq) with (R)-HH2853

Introduction

(R)-HH2853 is a potent, orally bioavailable, and selective dual inhibitor of the histone methyltransferases EZH1 (Enhancer of zeste homolog 1) and EZH2 (Enhancer of zeste homolog 2).[1][2][3] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), primarily leading to trimethylation (H3K27me3).[1][2][4] This modification is a hallmark of transcriptionally silenced chromatin.

In various cancers, EZH2 is often overexpressed or mutated, leading to aberrant gene silencing and promoting tumor growth.[1][2] By inhibiting both EZH1 and EZH2, this compound effectively reduces global H3K27me3 levels, which alters gene expression patterns and results in the decreased proliferation of cancer cells.[1][2] Preclinical and clinical studies have demonstrated its anti-tumor activity in various malignancies, including non-Hodgkin lymphomas and solid tumors with mutations in the SWI/SNF complex.[3][4][5][6][7]

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of DNA-associated proteins, including modified histones.[8][9] Utilizing this compound in conjunction with ChIP-seq allows researchers to investigate the direct consequences of EZH1/2 inhibition on the epigenetic landscape. This approach can be used to map the genome-wide reduction of H3K27me3 marks, identify genes that are de-repressed upon treatment, and elucidate the downstream effects of PRC2 inhibition in various biological contexts.

Mechanism of Action of this compound

This compound targets the catalytic SET domain of both EZH1 and EZH2, preventing the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27. This leads to a global decrease in H3K27me3 levels, reversing the PRC2-mediated transcriptional repression at target gene promoters and enabling the study of downstream functional consequences.

Data Presentation

Quantitative data regarding the inhibitory activity of this compound is crucial for designing effective ChIP-seq experiments. The following tables summarize key biochemical data and suggest starting points for experimental optimization.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ Value (nM) | Comparative Potency | Reference |

| Wild-Type EZH2 | 2.21 - 5.36 | Similar to tazemetostat | [2][3] |

| Mutant EZH2 | 2.21 - 5.36 | Similar to tazemetostat | [2][3] |

| EZH1 | 9.26 | More potent than tazemetostat (IC₅₀: 58.43 nM) | [2][3] |

Table 2: Recommended Starting Parameters for In Vitro ChIP-seq Experiments

| Parameter | Recommended Starting Range | Notes |

| Cell Type | Cancer cell lines with known EZH2 mutations (e.g., DLBCL lines) or SWI/SNF alterations (e.g., epithelioid sarcoma lines) | Select cell lines based on research question. Non-cancerous cell lines can be used as controls. |

| This compound Concentration | 100 nM - 1 µM | Titrate concentration to determine the lowest effective dose that significantly reduces global H3K27me3 levels (assess by Western Blot). |

| Treatment Duration | 24 - 72 hours | Time course experiments are recommended to identify the optimal duration for observing changes in H3K27me3 marks without inducing significant cell death. |

| Antibody for ChIP | Anti-H3K27me3 | A highly specific and validated antibody is critical. Include an IgG isotype control for every experiment. |

| Cell Number | 1 x 10⁶ - 1 x 10⁷ cells per immunoprecipitation | Optimize based on the abundance of the target histone mark and the efficiency of the antibody. |

Experimental Workflow and Protocols

This section provides a detailed protocol for performing ChIP-seq to analyze changes in H3K27me3 occupancy following treatment with this compound.

Detailed Protocol: H3K27me3 ChIP-seq after this compound Treatment

Materials:

-

Cell culture reagents

-

This compound (and appropriate solvent, e.g., DMSO)

-

Formaldehyde (37%, molecular biology grade)

-

Glycine

-

PBS (Phosphate-Buffered Saline)

-

Cell lysis and chromatin shearing buffers

-

Protease and phosphatase inhibitor cocktails

-

ChIP-validated anti-H3K27me3 antibody

-

Normal Rabbit IgG (isotype control)

-

Protein A/G magnetic beads

-

ChIP wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit (e.g., column-based or magnetic beads)

-

Reagents for DNA library preparation and sequencing

Procedure:

Part 1: Cell Treatment and Cross-linking

-

Cell Culture: Plate the chosen cell line at an appropriate density to reach ~80-90% confluency at the time of harvesting.

-

Drug Treatment: Treat cells with the predetermined optimal concentration of this compound. Include a vehicle control (e.g., DMSO) treated sample. Incubate for the desired duration (e.g., 48 hours).

-

Cross-linking:

-

Add formaldehyde directly to the culture medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle rocking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Incubate for 5 minutes at room temperature.

-

-

Cell Harvesting:

-

Wash the cells twice with ice-cold PBS.

-

Scrape the cells into a conical tube, centrifuge at 1,000 x g for 5 minutes at 4°C, and discard the supernatant. The cell pellet can be snap-frozen and stored at -80°C or used immediately.

-

Part 2: Chromatin Preparation

-

Cell Lysis: Resuspend the cell pellet in a cell lysis buffer containing protease inhibitors. Incubate on ice to swell the cells.

-

Nuclear Lysis: Centrifuge to pellet the nuclei, then resuspend the nuclear pellet in a nuclear lysis/sonication buffer.

-

Chromatin Shearing:

-

Sonicate the nuclear lysate to shear the chromatin into fragments of 200-600 bp. Optimization of sonication conditions (power, duration, cycles) is critical for each cell type and instrument.

-

After sonication, centrifuge at high speed to pellet cell debris. Transfer the supernatant (soluble chromatin) to a new tube.

-

-

Quantification: Determine the chromatin concentration. A small aliquot can be taken to reverse cross-links and measure DNA concentration.

Part 3: Immunoprecipitation

-

Pre-clearing: (Optional but recommended) Incubate the chromatin with protein A/G beads for 1 hour to reduce non-specific background. Pellet the beads and transfer the supernatant to a new tube.

-

Antibody Incubation:

-

Set aside a small portion of the chromatin (~5-10%) as the "Input" control.

-

Dilute the remaining chromatin with ChIP dilution buffer.

-

Add the anti-H3K27me3 antibody to one sample and the IgG control antibody to another.

-

Incubate overnight at 4°C with rotation.

-

-

Immune Complex Capture: Add pre-blocked protein A/G magnetic beads to each IP reaction and incubate for 2-4 hours at 4°C with rotation.

Part 4: Washing, Elution, and DNA Purification

-

Washes: Pellet the beads using a magnetic stand and perform a series of washes to remove non-specifically bound proteins and DNA. Typically, this includes:

-

Low Salt Wash Buffer (2x)

-

High Salt Wash Buffer (1x)

-

LiCl Wash Buffer (1x)

-

TE Buffer (2x)

-

-

Elution: Resuspend the beads in elution buffer and incubate at 65°C with shaking to elute the immunocomplexes. Pellet the beads and collect the supernatant.

-

Reverse Cross-linking: Add NaCl to the eluates (and to the Input sample) and incubate at 65°C for at least 6 hours or overnight to reverse the formaldehyde cross-links.

-

DNA Purification:

-

Treat the samples with RNase A, followed by Proteinase K.

-

Purify the DNA using a standard PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.

-

Elute the final DNA in a low-salt buffer or nuclease-free water.

-

Part 5: Library Preparation and Sequencing

-

DNA Quantification: Quantify the purified ChIP DNA and Input DNA using a high-sensitivity method (e.g., Qubit).

-

Quality Control: (Optional) Perform qPCR on known target and non-target loci to confirm enrichment before proceeding to sequencing.

-

Library Preparation: Prepare sequencing libraries from the ChIP and Input DNA samples according to the manufacturer's protocol (e.g., Illumina TruSeq ChIP Library Prep Kit). This involves end-repair, A-tailing, adapter ligation, and PCR amplification.

-

Sequencing: Perform single-end or paired-end sequencing on a high-throughput platform.[8]

Part 6: Data Analysis

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align reads to the appropriate reference genome.

-

Peak Calling: Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment in the H3K27me3 ChIP samples compared to the Input control.

-

Differential Binding Analysis: Compare the H3K27me3 peaks between the this compound-treated and vehicle-treated samples to identify regions with significantly reduced histone methylation.

-

Downstream Analysis: Perform gene ontology, pathway analysis, and motif analysis on the genes associated with differential H3K27me3 peaks to understand the biological impact of EZH1/2 inhibition.

References

- 1. Facebook [cancer.gov]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. Haihe Biopharma Announces Preliminary Results from the Phase 1 Part of a First-in-Human Phase I/II Study of EZH1/2 Inhibitor HH2853 in the Epithelioid Sarcoma Population at ASCO Annual Meeting 2023 [haihepharma.com]

- 5. Haihe Biopharma Announces Results from the Phase Ib Study of EZH1/2 Inhibitor HH2853 presented at the 2023 ASH Annual Meeting [haihepharma.com]

- 6. Haihe Biopharma Announces Preliminary Results of the First-in-Human Clinical Study of EZH1/2 Inhibitor HH2853 at AACR Annual Meeting 2023 [haihepharma.com]

- 7. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [emea.illumina.com]

- 9. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of H3K27me3 Following (R)-HH2853 Treatment

Introduction

Histone H3 lysine 27 trimethylation (H3K27me3) is a critical epigenetic mark associated with transcriptional repression.[1] This modification is catalyzed by the Polycomb Repressive Complex 2 (PRC2), with Enhancer of zeste homolog 1 (EZH1) and 2 (EZH2) acting as its catalytic subunits.[2][3] Aberrant H3K27me3 levels, often driven by the overexpression or mutation of EZH2, are implicated in the initiation and progression of various cancers.[4][5][6]

(R)-HH2853 is a potent, orally bioavailable dual inhibitor of both EZH1 and EZH2.[2][4] Its mechanism of action involves the direct inhibition of the methyltransferase activity of EZH1/2, leading to a global reduction in H3K27 methylation.[2][7] This application note provides a detailed protocol for utilizing Western blot to detect and quantify the reduction of H3K27me3 in cultured cells following treatment with this compound. This method is essential for confirming the compound's on-target effect and for determining its effective dose and treatment duration in a given cellular context.

Signaling Pathway and Experimental Overview

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its analysis.

Caption: Mechanism of this compound Action.

Caption: Western Blot Experimental Workflow.

Experimental Protocol

This protocol is optimized for cultured cells. Modifications may be necessary for tissue samples.

Part 1: Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

-

Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug treatment.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Part 2: Histone Extraction (Acid Extraction Method)

This method is adapted from standard protocols for histone isolation.[8][9]

-

Cell Harvest: After treatment, wash cells twice with ice-cold PBS.[9] Scrape the cells and transfer them to a pre-chilled microcentrifuge tube.

-

Cell Lysis: Centrifuge the cell suspension at 1,500 rpm for 5 minutes at 4°C. Discard the supernatant.[9]

-

Nuclear Isolation: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice for 30 minutes, vortexing intermittently.[9][10]

-

Acid Extraction: Centrifuge at 10,000 rpm for 10 minutes at 4°C. Discard the supernatant (cytoplasmic fraction). Resuspend the nuclear pellet in 400 µL of 0.4 N H₂SO₄ or 0.25 M HCl.[9][11]

-

Histone Precipitation: Incubate the suspension on a rotator overnight at 4°C to extract histones. The next day, centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant containing histones to a new tube. Precipitate the histones by adding 8 volumes of ice-cold acetone and incubate at -20°C for at least 1 hour.[11]

-

Final Pellet: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Discard the supernatant, wash the pellet once with ice-cold acetone, and air-dry the pellet.[11]

-

Resuspension: Resuspend the histone pellet in sterile water.

Part 3: SDS-PAGE and Western Blotting

Due to the small size of histones, specific considerations for gel electrophoresis and membrane transfer are required.[12][13]

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford protein assay kit.[11]

-

Sample Preparation: Mix 10-20 µg of histone extract with 4X Laemmli sample buffer.[9][14] Boil the samples at 95-100°C for 5-10 minutes.[9][12]

-

Gel Electrophoresis: Load samples onto a 15% SDS-PAGE gel.[9][15] Run the gel at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a 0.2 µm pore size PVDF or nitrocellulose membrane.[13][16] A wet transfer at 100V for 60-90 minutes at 4°C is recommended for small proteins like histones.[8][10]

-

Blocking: After transfer, briefly rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8][13]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer. This should be performed overnight at 4°C with gentle agitation.[8][15]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[9][14]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[8]

-

Final Washes: Repeat the washing step (Step 7).

-

Detection: Apply an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[8] Capture the chemiluminescent signal using a digital imaging system.

Data Presentation and Analysis